molecular formula C13H14BrN3O B1278121 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine CAS No. 205672-18-0

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine

Cat. No. B1278121
M. Wt: 308.17 g/mol
InChI Key: XJFSSPYYQITUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" is a chemical entity that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The benzyloxy group attached to the pyrimidine ring suggests that the compound may have been modified for specific chemical or pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of antipyrine derivatives, which are structurally related to pyrimidines, involves the formation of the pyrimidine ring followed by functionalization at specific positions on the ring . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling two different ring systems, indicating that a similar approach could be used for the synthesis of "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" . The benzylation step, as seen in the synthesis of related compounds, is typically performed using benzyl halides in the presence of a base .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods and confirmed by single-crystal X-ray diffraction . The presence of substituents on the pyrimidine ring, such as the benzyloxy group, can influence the overall molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding, which can affect the stability and reactivity of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, where the halogen atom (such as bromine in the 5-position) can be replaced by other nucleophiles . The presence of the dimethylamino group at the 4-position could also participate in reactions, potentially serving as a leaving group or being involved in the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" would be influenced by its functional groups. The benzyloxy group is likely to increase the hydrophobic character of the compound, while the bromine atom could make it more reactive in certain chemical transformations. The dimethylamino group might confer basic properties to the molecule. The melting point, solubility, and stability of the compound would be determined by the intermolecular interactions in the solid state, as well as by the electronic distribution within the molecule, which can be studied through DFT calculations .

Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters

  • Summary of Application: The compound 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters . This compound is similar to “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine” and might have similar applications.
  • Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) is important for the success of the reaction .
  • Results or Outcomes: The use of 2-Benzyloxy-1-methylpyridinium triflate has been demonstrated to be a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

2. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Summary of Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . This reaction is similar to the potential reactions of “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.
  • Methods of Application: The reaction involves the use of strong base with 2-(2-benzyloxy)aryloxazolines . The outcome of the reaction depends on the distance between the two groups in the starting compound .
  • Results or Outcomes: The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

3. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Summary of Application: The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterized for the first time) with butyllithium has been examined . This reaction is similar to the potential reactions of “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.
  • Methods of Application: The reaction involves the use of strong base with 2-(2-benzyloxy)aryloxazolines . The outcome of the reaction depends on the distance between the two groups in the starting compound .
  • Results or Outcomes: The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

4. Benzylic Oxidations and Reductions

  • Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially be relevant to “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.
  • Methods of Application: This involves reactions of benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring .
  • Results or Outcomes: The susceptibility of alkyl side-chains to oxidative reactions is supported by these observations .

5. Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Summary of Application: The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined . This reaction is similar to the potential reactions of “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.
  • Methods of Application: The reaction involves the use of strong base with 2-(2-benzyloxy)aryloxazolines . The outcome of the reaction depends on the distance between the two groups in the starting compound .
  • Results or Outcomes: The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

6. Benzylic Oxidations and Reductions

  • Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially be relevant to “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine”.
  • Methods of Application: This involves reactions of benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring .
  • Results or Outcomes: The susceptibility of alkyl side-chains to oxidative reactions is supported by these observations .

Safety And Hazards

As with any chemical compound, handling “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

5-bromo-N,N-dimethyl-2-phenylmethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-17(2)12-11(14)8-15-13(16-12)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFSSPYYQITUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444158
Record name 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine

CAS RN

205672-18-0
Record name 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.